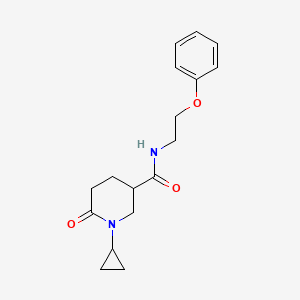![molecular formula C21H27NO3 B4534367 ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4534367.png)
ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate, typically involves multi-step organic reactions that may include nucleophilic substitution, reduction, and esterification steps. For instance, a study by Sugimoto et al. (1990) on the synthesis of piperidine derivatives highlights the use of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and showcases the intricate steps involved in the synthesis process, which could be adapted for the synthesis of the compound (Sugimoto et al., 1990).
Molecular Structure Analysis
Piperidine derivatives exhibit interesting molecular structures due to their cyclic nature and the various substituents attached to the ring. The piperidine ring can adopt different conformations, such as chair or boat, which significantly influences the molecule's overall geometry and properties. Balamurugan et al. (2007) studied the molecular structure of a related piperidine compound, highlighting the chair conformation of the piperidine ring and the spatial orientation of the substituents (Balamurugan et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives, including ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate, are known to undergo various chemical reactions, such as nucleophilic substitutions, due to the presence of a reactive nitrogen atom. The substituents on the piperidine ring can also participate in reactions, offering a wide range of chemical transformations. The study by Mekheimer et al. (1997) on the synthesis of functionalized pyranopyridines showcases the reactivity of piperidine derivatives in forming fused ring systems, which could provide insights into the chemical behavior of the compound (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate, such as melting point, boiling point, solubility, and crystal structure, would be influenced by its molecular structure. The presence of the benzyl and furyl groups, along with the ethyl ester moiety, would affect the compound's intermolecular interactions, leading to specific crystalline forms and solubility characteristics. Studies on similar compounds, like the one by Balamurugan et al. (2006) on 1-acetyl-3-ethyl piperidin-4-one, provide insights into how the substituents and the piperidine core influence these physical properties (Balamurugan et al., 2006).
Chemical Properties Analysis
The chemical properties of ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate, such as acidity/basicity, reactivity, and stability, are determined by its functional groups and molecular structure. The basicity of the piperidine nitrogen, the potential electrophilic sites on the benzyl and furyl groups, and the ester functionality would play significant roles in its reactivity and interactions with other chemicals. The study on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors by Sugimoto et al. (1995) presents a comprehensive understanding of how the structure influences the chemical behavior of piperidine derivatives, which could be relevant to the compound (Sugimoto et al., 1995).
Propiedades
IUPAC Name |
ethyl 4-benzyl-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-24-20(23)21(15-18-7-5-4-6-8-18)11-13-22(14-12-21)16-19-10-9-17(2)25-19/h4-10H,3,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMKAPDRNWWICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(O2)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B4534295.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4534296.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B4534297.png)
![2-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4534303.png)
![N-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4534317.png)
![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)
![(1H-benzimidazol-2-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4534334.png)
![ethyl N-{[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate](/img/structure/B4534352.png)


![4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide](/img/structure/B4534378.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B4534394.png)
![N-[2-(3-fluorophenyl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4534398.png)
